molecular formula C17H22N2O3 B15152348 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone

Cat. No.: B15152348
M. Wt: 302.37 g/mol
InChI Key: QWTWRWWFGHJLGM-UHFFFAOYSA-N
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Description

1-(5-METHOXY-1,2-DIMETHYLINDOL-3-YL)-2-(MORPHOLIN-4-YL)ETHANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the 5-position, two methyl groups at the 1 and 2 positions of the indole ring, and a morpholine ring attached to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-METHOXY-1,2-DIMETHYLINDOL-3-YL)-2-(MORPHOLIN-4-YL)ETHANONE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Ethanone Moiety: The ethanone group can be introduced via Friedel-Crafts acylation.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-METHOXY-1,2-DIMETHYLINDOL-3-YL)-2-(MORPHOLIN-4-YL)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-METHOXY-1,2-DIMETHYLINDOL-3-YL)-2-(MORPHOLIN-4-YL)ETHANONE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The methoxy and morpholine groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-METHOXY-1H-INDOL-3-YL)-2-(MORPHOLIN-4-YL)ETHANONE: Lacks the additional methyl groups.

    1-(5-METHOXY-2-METHYLINDOL-3-YL)-2-(MORPHOLIN-4-YL)ETHANONE: Lacks one of the methyl groups.

    1-(5-METHOXYINDOL-3-YL)-2-(MORPHOLIN-4-YL)ETHANONE: Lacks both methyl groups.

Uniqueness

1-(5-METHOXY-1,2-DIMETHYLINDOL-3-YL)-2-(MORPHOLIN-4-YL)ETHANONE is unique due to the presence of both the methoxy and two methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

1-(5-methoxy-1,2-dimethylindol-3-yl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C17H22N2O3/c1-12-17(16(20)11-19-6-8-22-9-7-19)14-10-13(21-3)4-5-15(14)18(12)2/h4-5,10H,6-9,11H2,1-3H3

InChI Key

QWTWRWWFGHJLGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3CCOCC3

Origin of Product

United States

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